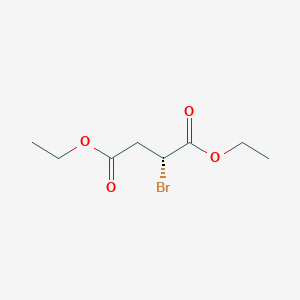

Diethyl (2R)-2-bromobutanedioate

Description

Diethyl (2R)-2-bromobutanedioate is a chiral brominated dicarboxylate ester with the molecular formula $ C8H{11}BrO_4 $. Its structure features a bromine atom at the 2-position of the butanedioate backbone, with an (R)-configured stereocenter. This compound is primarily used in asymmetric synthesis, where the bromine acts as a leaving group in nucleophilic substitution reactions, enabling the construction of complex chiral molecules .

Propriétés

Numéro CAS |

158706-00-4 |

|---|---|

Formule moléculaire |

C8H13BrO4 |

Poids moléculaire |

253.09 g/mol |

Nom IUPAC |

diethyl (2R)-2-bromobutanedioate |

InChI |

InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |

Clé InChI |

RUIJMAUNJVDAEE-ZCFIWIBFSA-N |

SMILES |

CCOC(=O)CC(C(=O)OCC)Br |

SMILES isomérique |

CCOC(=O)C[C@H](C(=O)OCC)Br |

SMILES canonique |

CCOC(=O)CC(C(=O)OCC)Br |

Synonymes |

Butanedioic acid, bromo-, diethyl ester, (2R)- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Features :

- Stereochemistry : The (R)-configuration at the 2-position distinguishes it from its (S)-enantiomer, influencing its reactivity and interactions in chiral environments.

- Reactivity: The bromine substituent enhances electrophilicity compared to non-halogenated analogs, making it a versatile intermediate in organic synthesis.

Comparison with Structurally Similar Compounds

Diethyl Bromomalonate

Structure : $ C7H{9}BrO_4 $ (ethyl ester of bromomalonic acid).

Key Differences :

- Carbon Chain Length : Bromomalonate has a three-carbon backbone (propanedioate), whereas the target compound has a four-carbon backbone (butanedioate).

- Synthesis : Diethyl bromomalonate is synthesized via bromination of diethyl malonate, analogous to methods described for brominated propanedioate derivatives .

- Applications: Bromomalonate is widely used in the preparation of α-amino acids, while the longer chain in the target compound may favor bulkier nucleophiles.

| Property | Diethyl (2R)-2-Bromobutanedioate | Diethyl Bromomalonate |

|---|---|---|

| Molecular Weight (g/mol) | 259.08 | 241.05 |

| Boiling Point (°C) | ~220 (estimated) | 210–215 |

| Reactivity in SN2 | Moderate (steric hindrance) | High (less steric) |

Diethyl (2S)-2-Bromobutanedioate (Enantiomer)

Stereochemical Impact :

- The (S)-enantiomer exhibits opposite optical rotation and may show divergent behavior in asymmetric catalysis or biological systems. For example, in a reaction with a chiral catalyst, the (R)-form could yield enantiomeric products distinct from those of the (S)-form.

- Synthesis : Both enantiomers are synthesized using chiral auxiliaries or resolution techniques, as highlighted in stereochemical studies of brominated alkanes .

Diethyl 2-Chlorobutanedioate

Halogen Substitution Effect :

- Reactivity : Chlorine is a poorer leaving group than bromine, reducing electrophilicity. This makes the chloro derivative less reactive in SN2 reactions but more stable under basic conditions.

- Physical Properties : The chloro analog has a lower molecular weight ($ C8H{11}ClO_4 $, 214.63 g/mol) and a slightly higher melting point due to weaker intermolecular forces compared to the bromo compound.

Diethyl Succinate (Non-Halogenated Analog)

Functional Group Comparison :

- The absence of a halogen eliminates electrophilic reactivity, rendering succinate esters inert in substitution reactions.

- Applications : Succinate esters are used as plasticizers or solvents, whereas brominated analogs are reserved for synthetic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.